Isopropyl beta-D-thioglucopyranoside

Catalog No.
S1515243
CAS No.
19165-11-8
M.F
C9H18O5S
M. Wt
238.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl beta-D-thioglucopyranoside

CAS Number

19165-11-8

Product Name

Isopropyl beta-D-thioglucopyranoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol

Molecular Formula

C9H18O5S

Molecular Weight

238.3 g/mol

InChI

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1

InChI Key

BPHPUYQFMNQIOC-ZEBDFXRSSA-N

SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Description

The exact mass of the compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inducer of the lac Operon:

IPTG is widely used as an inducer of the lac operon in bacteria like Escherichia coli (E. coli). The lac operon controls the genes responsible for lactose metabolism. When IPTG binds to the lac repressor protein, it causes a conformational change that prevents it from binding to the lac operon's DNA, allowing transcription and expression of the lactose-metabolizing enzymes. This property makes IPTG valuable for studying gene expression, protein production, and metabolic pathways in bacteria.

Substrate for Glycosidases:

IPTG can act as a substrate for specific glycosidases, enzymes that break down glycosidic bonds between carbohydrates. Studying the interaction of IPTG with these enzymes helps researchers understand their enzymatic mechanisms, substrate specificity, and potential applications in various fields, including drug development and biocatalysis.

Synthesis of Glycosylated Compounds:

IPTG serves as a starting material for the synthesis of various glycosylated compounds, molecules containing sugar moieties attached to other molecules. These compounds have diverse applications in drug discovery, vaccine development, and functional materials research. By modifying the structure of IPTG, researchers can create different glycosylated derivatives with specific properties.

Other Applications:

IPTG finds use in other areas of scientific research as well. For instance, it can be employed in:

  • Studying protein-protein interactions by incorporating IPTG into one protein to monitor its binding with another protein.
  • Developing biosensors by utilizing IPTG's interaction with specific molecules to generate a measurable signal.
  • Investigating cellular processes related to lactose metabolism and other IPTG-responsive pathways.

Isopropyl beta-D-thioglucopyranoside is a glycoside compound with the chemical formula C₉H₁₈O₅S. It is characterized by the presence of a thiol group attached to a glucopyranoside structure, which distinguishes it from other glycosides. This compound is commonly used in biochemical research, particularly in studies involving enzyme activity and cellular processes.

IPTG acts as a non-metabolizable lactose analog that binds to the lac repressor protein in E. coli. This binding induces a conformational change in the repressor, preventing it from attaching to the lac operon promoter region. Consequently, RNA polymerase can access the promoter and initiate transcription of the lac operon genes, leading to the production of enzymes required for lactose metabolism [2].

Source

[2]

  • Safety data sheet (SDS): Always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions [5].
  • Limited toxicity data: While extensive data is lacking, IPTG is not expected to be highly toxic [6].
Typical of glycosides. Notable reactions include:

  • Glycosidic Bond Formation: It can react with alcohols to form glycosidic bonds through a glycosylation reaction, which is essential in carbohydrate chemistry .
  • Hydrolysis: Under acidic or enzymatic conditions, it can hydrolyze to release the aglycone and sugar components.
  • Reduction Reactions: The thiol group can participate in redox reactions, influencing its reactivity and interaction with other biomolecules .

Isopropyl beta-D-thioglucopyranoside exhibits significant biological activity, primarily as a substrate for various enzymes. Its unique structure allows it to interact with specific enzymes involved in metabolic pathways. For example, it has been shown to be an effective inducer of beta-galactosidase, making it useful in molecular biology applications . Additionally, its antibacterial properties may arise from its ability to disrupt bacterial cell membranes through interactions with fatty acids.

Several methods exist for synthesizing Isopropyl beta-D-thioglucopyranoside:

  • Glycosylation Reactions: The most common method involves the glycosylation of thiol derivatives with appropriate glycosyl donors. This process often utilizes catalytic conditions to facilitate the formation of the glycosidic bond .
  • Koenigs–Knorr Reaction: This method employs halogenated sugars and alcohols under acidic conditions to produce the desired thioglycoside .
  • Direct Thiolation: Starting from beta-D-glucopyranoside, thiol groups can be introduced directly through nucleophilic substitution reactions.

Isopropyl beta-D-thioglucopyranoside is widely used in various fields:

  • Biochemical Research: It serves as a substrate for studying enzyme kinetics and mechanisms.
  • Molecular Biology: Its role as an inducer of specific enzymes makes it valuable in cloning and expression systems.
  • Pharmaceutical Development: Investigations into its antibacterial properties may lead to new therapeutic agents.

Research has focused on the interactions of Isopropyl beta-D-thioglucopyranoside with various biological molecules:

  • Enzyme Interactions: Studies have shown that this compound effectively interacts with enzymes like beta-galactosidase, facilitating the study of enzyme kinetics and regulation.
  • Cell Membrane Studies: Its potential effects on bacterial membranes have been explored, providing insights into its antibacterial mechanisms.

Isopropyl beta-D-thioglucopyranoside shares structural similarities with several other compounds. Here are some comparisons:

Compound NameStructure FeaturesUnique Aspects
Isopropyl beta-D-glucopyranosideSimilar glucopyranoside structure without thiolLacks the antibacterial properties of thioglucopyranoside
Isopropyl beta-D-galactopyranosideContains galactose instead of glucosePrimarily used for different enzymatic studies
Methyl beta-D-thioglucopyranosideMethyl group instead of isopropylDifferent solubility and reactivity characteristics

Isopropyl beta-D-thioglucopyranoside is unique due to its specific thiol group, which enhances its reactivity and biological activity compared to other similar compounds. Its applications in enzyme studies and potential therapeutic uses highlight its significance in both research and industry.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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